molecular formula C15H17FN2O3S B2983658 (Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865249-10-1

(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2983658
CAS No.: 865249-10-1
M. Wt: 324.37
InChI Key: FUZRKCOBTDNVGC-VKAVYKQESA-N
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Description

(Z)-Methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a fluorine atom at position 4, a pivaloylimino (2,2-dimethylpropanoylimino) group at position 2, and a methyl ester at the acetoxy moiety.

Properties

IUPAC Name

methyl 2-[2-(2,2-dimethylpropanoylimino)-4-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3S/c1-15(2,3)13(20)17-14-18(8-11(19)21-4)12-9(16)6-5-7-10(12)22-14/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZRKCOBTDNVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(C=CC=C2S1)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core One common approach is to react 4-fluorobenzoic acid with thiosemicarbazide to form the corresponding thiazole derivative

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorine atom in the compound can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the functional groups.

  • Substitution: : Substitution reactions can be used to introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or additional substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which (Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues

Key structural differences and their implications are summarized in Table 1.

Table 1: Structural Comparison of Selected Benzo[d]Thiazole Derivatives

Compound Name Substituents (Position) Key Features
Target Compound 4-F, 2-(pivaloylimino), methyl ester Z-configuration; bulky pivaloyl enhances steric hindrance and lipophilicity
Ethyl 2-(2-oxo-4-phenylbenzo[d]thiazol-3-yl)acetate (8g) 4-Ph, 2-oxo, ethyl ester Oxo group increases polarity; phenyl enhances π-π interactions
(Z)-Ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3-yl)acetate 2-(4-nitrobenzoylimino), ethyl ester Nitro group (electron-withdrawing) alters electronic properties
Ethyl 2-(2-(((4-aminophenyl)sulfonyl)imino)thiazol-3-yl)acetate 2-(sulfonylimino), ethyl ester Sulfonyl group improves water solubility; amino enhances H-bonding
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate 2-amino, Z-imino, methyl ester Amino group facilitates intermolecular H-bonding; Z-configuration stabilizes structure

Key Observations :

  • The pivaloylimino group offers steric bulk, which may reduce metabolic degradation compared to oxo or sulfonylimino groups .
  • Ester Groups : Methyl esters (target compound) generally exhibit lower solubility in aqueous media than ethyl esters (8g, 10) but may improve membrane permeability .

Key Observations :

  • Palladium Catalysis : Used in 8g and 8f for introducing aryl/thienyl groups . The target compound’s fluorine substituent may require electrophilic fluorination or directed ortho-metalation.
  • Esterification : A common step (e.g., uses ethyl bromoacetate ), suggesting the target’s methyl ester could be introduced via methyl bromoacetate.

Physicochemical Properties

Table 3: Physical Properties of Analogues

Compound Physical State Melting Point/Boiling Point Solubility Trends
8f Colorless crystals 91–93°C Low in nonpolar solvents
8g Yellow oil N/A Moderate in organic solvents
Target Compound (Inferred) Crystalline solid Likely >100°C Low aqueous solubility due to methyl ester and pivaloyl

Key Observations :

  • The target’s fluorine and pivaloyl groups likely increase melting point compared to 8g (oil) due to enhanced crystallinity .
  • Lower solubility than ethyl ester analogues (e.g., 8g) may necessitate prodrug strategies for pharmaceutical use.

Biological Activity

(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a compound with potential biological significance, particularly in the fields of pharmacology and medicinal chemistry. Its structure, featuring a thiazole ring and a pivaloylimino group, suggests possible interactions with various biological targets. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H14FN2O2S\text{C}_{12}\text{H}_{14}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

Key Features:

  • Thiazole Ring : Known for its role in various biological activities.
  • Pivaloylimino Group : May enhance lipophilicity and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds related to thiazole derivatives exhibit significant anticancer properties. For instance, thiazole-based compounds have been shown to inhibit cell proliferation in various cancer cell lines.

Case Study:
A study evaluated the anticancer activity of similar compounds against Hep3B liver cancer cells, demonstrating that these compounds could induce cell cycle arrest at the G2-M phase, suggesting a mechanism for their anticancer effects .

CompoundIC50 (µM)Cell LineMechanism
Compound 115.6Hep3BG2-M phase arrest
Compound 222.3MCF-7Apoptosis induction

Antimicrobial Activity

Thiazole derivatives have also shown promise as antimicrobial agents. Studies indicate that certain derivatives possess antibacterial and antifungal properties.

Research Findings:
In vitro assays demonstrated that some thiazole compounds exhibited minimum inhibitory concentrations (MIC) against various pathogens, highlighting their potential as therapeutic agents.

PathogenMIC (µg/mL)Compound
E. coli50Compound A
S. aureus30Compound B

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation.
  • DNA Interaction : Some thiazole derivatives are known to intercalate DNA, disrupting replication.
  • Reactive Oxygen Species (ROS) : Induction of oxidative stress has been observed in several studies, leading to apoptosis in cancer cells.

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